molecular formula C15H16N2 B14270030 N-[(Benzylideneamino)methyl]-N-methylaniline CAS No. 136465-32-2

N-[(Benzylideneamino)methyl]-N-methylaniline

Cat. No.: B14270030
CAS No.: 136465-32-2
M. Wt: 224.30 g/mol
InChI Key: LZEFEGLCUHOYJI-UHFFFAOYSA-N
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Description

N-[(Benzylideneamino)methyl]-N-methylaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(Benzylideneamino)methyl]-N-methylaniline can be synthesized through a Schiff base reaction, which involves the condensation of aniline and benzaldehyde. The reaction typically occurs under mild conditions and can be catalyzed by various agents. One efficient method employs Kinnow peel powder as a green catalyst, which provides an 85% yield of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green catalysts and environmentally friendly methods is preferred to minimize chemical waste and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzylideneamino)methyl]-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylidene oxides, while reduction can produce benzylamine and benzaldehyde.

Scientific Research Applications

N-[(Benzylideneamino)methyl]-N-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Benzylideneamino)methyl]-N-methylaniline involves its interaction with molecular targets through the Schiff base moiety. The carbon-nitrogen double bond can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Benzylideneamino)methyl]-N-methylaniline is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

136465-32-2

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

N-[(benzylideneamino)methyl]-N-methylaniline

InChI

InChI=1S/C15H16N2/c1-17(15-10-6-3-7-11-15)13-16-12-14-8-4-2-5-9-14/h2-12H,13H2,1H3

InChI Key

LZEFEGLCUHOYJI-UHFFFAOYSA-N

Canonical SMILES

CN(CN=CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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